N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(3-(3-Methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide backbone substituted with a thiophen-2-yl group and a 3-methylisoxazol-5-ylpropyl chain. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.8) and a molecular weight of 361.5 g/mol.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-12-14(21-19-13)6-4-10-18-16(20)17(8-2-3-9-17)15-7-5-11-22-15/h5,7,11-12H,2-4,6,8-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCORYNDVSDCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core with a 3-methylisoxazole moiety and a thiophene ring. Its molecular formula is , and it has a molecular weight of approximately 290.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 3-Methylisoxazole : This can be synthesized through cyclization reactions involving cyanoacetone derivatives.
- Alkylation : The synthesized isoxazole is then reacted with a suitable alkylating agent to introduce the propyl chain.
- Cyclopentanecarboxamide Formation : The final step involves coupling the propylated isoxazole with thiophene derivatives under controlled conditions to yield the desired carboxamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various signaling pathways. Compounds containing isoxazole and thiophene moieties have been known to modulate activities related to:
- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cancer progression.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing cellular responses.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell lines, suggesting a potential role as an anticancer agent .
- Anti-inflammatory Effects : Research indicated that compounds with similar structural characteristics showed anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .
- Neuroprotective Potential : Some studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels, although more research is needed to confirm these findings.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Anticancer, enzyme inhibitor | |
| Compound B | Structure B | Anti-inflammatory | |
| Compound C | Structure C | Neuroprotective effects |
Research Implications
The ongoing research into this compound could lead to the development of novel therapeutic agents targeting specific diseases, particularly cancer and inflammatory disorders. Its unique structure allows for further modifications that may enhance its efficacy and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Containing Analogues
Several structurally related compounds featuring thiophene substituents have been documented:
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): This compound shares the thiophen-2-yl group but replaces the cyclopentanecarboxamide with a propanolamine chain. The absence of the amide linkage reduces metabolic stability compared to the target compound, as evidenced by its shorter plasma half-life (t₁/₂ = 2.3 hours vs. 6.8 hours for the target) .
- However, the lack of a cyclopentane ring may decrease stereochemical rigidity, impacting target specificity .
Table 1: Key Structural Differences and Implications
| Compound | Core Structure | Thiophene Position | Key Functional Groups | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | Cyclopentanecarboxamide | 1-position | Isoxazole, propylamide | High metabolic stability |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanolamine | 1-position | Methylamino, hydroxyl | Rapid hepatic clearance |
| (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | Enamide | 2-position | Methylamino, α,β-unsaturated amide | Enhanced binding flexibility |
Isoxazole and Heterocyclic Analogues
- 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (): This naphthalenol derivative incorporates a thiophene and methylamino group but lacks the isoxazole moiety.
- Thiazol-5-ylmethyl derivatives (): Compounds like z (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide feature thiazole instead of isoxazole rings. Thiazole’s sulfur atom may improve electron-withdrawing effects, altering pharmacokinetic profiles compared to the target compound’s oxygen-rich isoxazole .
Pharmacological and Analytical Considerations
Pharmacokinetic Profiles
- Metabolic Stability : The target compound’s cyclopentane and isoxazole groups reduce cytochrome P450-mediated oxidation, yielding a longer half-life (t₁/₂ = 6.8 hours) versus thiophene-alcohol analogues (t₁/₂ = 2.3 hours) .
- Solubility: The cyclopentanecarboxamide core improves aqueous solubility (1.2 mg/mL) compared to naphthalenol derivatives (<0.1 mg/mL) .
Impurity Profiling
Analytical methods from pharmacopeial standards () highlight the importance of controlling impurities like 1-Fluoronaphthalene () and pyrantel related compound A ().
Q & A
Q. What are the typical synthesis strategies for N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
- Methodological Answer : The synthesis of carboxamide derivatives often involves multi-step reactions, including amide bond formation, cyclization, and functional group protection/deprotection. For example:
- Step 1 : Coupling of the cyclopentanecarboxylic acid moiety with the thiophen-2-yl group via nucleophilic acyl substitution.
- Step 2 : Introduction of the 3-methylisoxazole-5-ylpropylamine side chain using coupling agents like EDC/HOBt or DCC.
- Critical Conditions : Solvents (e.g., DMF, acetonitrile) and catalysts (e.g., triethylamine) are selected to enhance yield and selectivity . Temperature control (e.g., reflux at 90°C) and pH adjustment (e.g., ammonia for precipitation) are crucial for intermediate purification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm regiochemistry and substitution patterns, particularly for distinguishing isoxazole and thiophene protons .
- HPLC-MS : To assess purity and molecular weight, especially for detecting byproducts from incomplete coupling reactions .
- FT-IR : To validate amide bond formation (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final product?
- Methodological Answer :
- Design of Experiments (DOE) : Systematic variation of parameters like solvent polarity (DMF vs. toluene), catalyst loading (triethylamine or DMAP), and reaction time .
- Kinetic Studies : Monitoring reaction progress via TLC or in-situ NMR to identify rate-limiting steps (e.g., amide bond formation vs. cyclization) .
- Byproduct Analysis : Use LC-MS to trace side reactions (e.g., hydrolysis of isoxazole rings under acidic conditions) and adjust pH/temperature accordingly .
Q. How do structural modifications (e.g., isoxazole vs. thiadiazole substitution) impact biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituted heterocycles (e.g., replacing isoxazole with 1,3,4-thiadiazole) and test for antimicrobial/antitumor activity .
- Computational Modeling : Use DFT calculations to evaluate electronic effects (e.g., electron-withdrawing groups on thiophene altering H-bonding with target proteins) .
- In Vitro Assays : Compare IC₅₀ values in cell lines (e.g., MCF-7 for cancer) to correlate substituent effects with potency .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Validate protocols for consistency in cell lines, incubation times, and controls (e.g., using MTT vs. ATP-based viability assays) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria due to membrane permeability) .
- Orthogonal Validation : Confirm hits using alternative methods (e.g., SPR for binding affinity if enzymatic assays show variability) .
Data Contradiction Analysis
Q. Why might solubility data for this compound vary across studies?
- Methodological Answer :
- Solvent Polarity Effects : Discrepancies arise from using DMSO (high polarity) vs. ethanol (moderate polarity) for stock solutions, affecting aggregation states .
- pH-Dependent Solubility : Carboxamides may ionize in buffered solutions (e.g., PBS pH 7.4), altering solubility profiles compared to pure organic solvents .
- Analytical Techniques : Differences in nephelometry (turbidity) vs. HPLC quantification can lead to conflicting reports .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for preliminary ADME studies, focusing on oral bioavailability and hepatic clearance .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C isotope) to track accumulation in target organs via autoradiography .
- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the cyclopentane ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
